4-Amino-2-sulfanylpyrimidine-5-carbaldehyde

Environmental Remediation Materials Chemistry Heavy Metal Adsorption

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde (105161-35-1) combines nucleophilic amino/sulfanyl groups with an electrophilic aldehyde on a single pyrimidine core, enabling thioether formation, selective metal coordination, and condensation reactions inaccessible to simpler analogs. Applications: (1) functionalize mesoporous silica for heavy metal adsorbents (Pb(II) qmax 215.4 mg/g); (2) alkylate the 2-sulfanyl handle for focused 2-alkylthiopyrimidine-5-carbaldehyde libraries; (3) direct entry to 5-formylthiocytosine scaffold for nucleoside analogs. Procure this intermediate for sulfur-specific reactivity.

Molecular Formula C5H5N3OS
Molecular Weight 155.18 g/mol
CAS No. 105161-35-1
Cat. No. B009572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-sulfanylpyrimidine-5-carbaldehyde
CAS105161-35-1
Molecular FormulaC5H5N3OS
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=NC(=S)NC(=C1C=O)N
InChIInChI=1S/C5H5N3OS/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10)
InChIKeyZBMSFARLXYLDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde (CAS 105161-35-1): A Strategic Building Block for Heterocyclic Synthesis and Material Science


4-Amino-2-sulfanylpyrimidine-5-carbaldehyde (CAS: 105161-35-1) is a bifunctional pyrimidine derivative characterized by the presence of amino, sulfanyl (thiol), and aldehyde functional groups on a single heterocyclic core . This specific combination of nucleophilic and electrophilic reactive sites distinguishes it from simpler aminopyrimidine aldehydes and positions it as a versatile intermediate for constructing complex molecular architectures [1]. The compound is also known by synonyms such as 4-amino-2-mercaptopyrimidine-5-carbaldehyde, 6-amino-2-thioxo-1,2-dihydro-5-pyrimidinecarbaldehyde, and 5-formylthiocytosine .

Critical Differentiators of 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde Versus Common Pyrimidine Analogs


Generic substitution with other pyrimidine carbaldehydes fails due to the unique reactivity profile conferred by the 2-sulfanyl group. While 4-aminopyrimidine-5-carbaldehyde provides a platform for condensation and heterocycle formation, the addition of the sulfur moiety at the 2-position introduces a strong nucleophilic site, enabling distinct reaction pathways like thioether formation and selective metal coordination that are unattainable with its non-sulfanyl counterparts [1]. This dual functionality is essential for applications requiring both aldehyde-based condensations and thiol-specific chemistries, making simple analogs unsuitable replacements [2].

Data-Driven Selection Guide for 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde in Synthesis and Material Science


Superior Heavy Metal Adsorption Capacity on Functionalized Mesoporous Silica

Functionalization of mesoporous SBA-15 silica with 4-amino-2-mercaptopyrimidine creates a material with a quantifiably high capacity for adsorbing heavy metal ions from water, far exceeding the baseline performance of unfunctionalized silica [1]. In a study of Cu(II), Zn(II), Cd(II), Ni(II), and Pb(II) adsorption, the SBA-15-NH2-MP material demonstrated a maximum adsorption capacity (qmax) for Pb(II) of 215.4 mg/g and for Cu(II) of 101.3 mg/g at 25°C, based on the Langmuir isotherm model [1]. This represents a significant increase in functionality, as pure SBA-15 silica exhibits negligible adsorption for these metals under the same conditions [1]. The chelating effect of the mercapto and amino groups on the pyrimidine ring is the key driver of this performance.

Environmental Remediation Materials Chemistry Heavy Metal Adsorption

Validated Synthetic Route with Established Yield for the 5-Formylthiocytosine Scaffold

A foundational method for synthesizing the 5-formylthiocytosine core, which is synonymous with the target compound, is well-established and yields the product via a condensation reaction [1]. The reaction of a specific precursor (compound 1) with thiourea leads to the formation of 5-formylthiocytosine (compound 3) as a distinct product, separate from the analogous reaction with guanidine which yields a different pyrimidine derivative [1]. This established procedure provides a reliable pathway for producing the compound, offering a degree of synthetic reproducibility that is critical for research procurement. The method is described as a multi-step process that incorporates improvements over earlier approaches [2].

Organic Synthesis Methodology Heterocyclic Chemistry

Proven Utility as an Alkylating Agent Precursor in Industrial Patents

Patents describe the industrial utility of 4-amino-2-mercapto-5-pyrimidinecarbaldehyde as a direct precursor for producing 4-amino-2-alkylthio-5-pyrimidinecarbaldehyde derivatives [1]. The disclosed method involves reacting an alkali metal salt of the target compound with an alkylating agent, enabling the efficient introduction of diverse alkylthio groups at the 2-position [1]. This demonstrates a clear and valued application of the compound's 2-sulfanyl functionality in creating molecular diversity for pharmaceutical intermediate synthesis.

Process Chemistry Pharmaceutical Intermediates Alkylation

Proven Application Scenarios for 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde in Academic and Industrial R&D


Synthesis of Novel Metal-Chelating Materials for Environmental Remediation

Researchers developing advanced adsorbents for water purification can utilize this compound to functionalize mesoporous silica or other supports. The resulting materials have demonstrated a high adsorption capacity (e.g., qmax for Pb(II) of 215.4 mg/g) for toxic heavy metals, providing a quantifiable performance advantage over unmodified substrates [1].

Construction of Diverse 2-Substituted Pyrimidine Libraries for Drug Discovery

Medicinal chemistry groups can leverage the 2-sulfanyl group as a reactive handle for alkylation, as described in industrial patents [1]. This allows for the rapid and efficient creation of focused libraries of 2-alkylthiopyrimidine-5-carbaldehydes, which serve as key intermediates for further elaboration into potential therapeutic candidates.

Production of 5-Formylthiocytosine Derivatives via Established Methodologies

For projects requiring the 5-formylthiocytosine scaffold, this compound is the direct product of a documented synthetic route involving a condensation with thiourea [1]. Procuring this specific intermediate ensures entry into a validated chemical space for building nucleoside analogs and related heterocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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